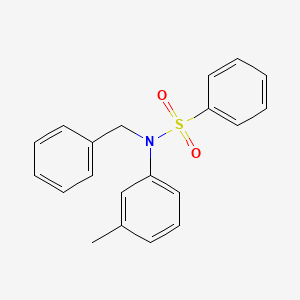

![molecular formula C20H18N4O5S2 B4625027 2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4625027.png)

2-(1,3-benzoxazol-2-ylthio)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to 2-(1,3-Benzoxazol-2-ylthio)-N-(4-{[(3,4-Dimethyl-5-Isoxazolyl)amino]sulfonyl}phenyl)acetamide typically involves multiple steps, starting with the reaction of key precursors. For instance, Abbasi et al. (2019) synthesized sulfonamides with benzodioxane and acetamide moieties, starting from N-2,3-dihydrobenzo[1,4]-dioxin-6-amine and 4-methylbenzenesulfonyl chloride (Abbasi et al., 2019).

Molecular Structure Analysis

The molecular structure of these compounds is generally confirmed using various spectroscopic methods. For example, Duran and Canbaz (2013) confirmed the structure of newly synthesized acetamide derivatives through 1H NMR, FTIR, MS, and elemental analysis (Duran & Canbaz, 2013).

Chemical Reactions and Properties

The reactivity and chemical properties of similar compounds involve interactions with various nucleophiles. For instance, Fahim and Ismael (2021) investigated the reactivity of N-(phenylsulfonyl)acetamide derivatives with nitrogen nucleophiles (Fahim & Ismael, 2021).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are crucial for understanding the behavior of these compounds in various environments. The spectral and physical data are essential for confirming their structure and purity.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are pivotal for potential applications in pharmacology. Studies like those conducted by Khalid et al. (2016) focus on synthesizing derivatives and evaluating their antimicrobial properties (Khalid et al., 2016).

Wissenschaftliche Forschungsanwendungen

Theoretical Investigation of Antimalarial Sulfonamides

A study explored the reactivity of N-(phenylsulfonyl)acetamide derivatives, leading to the synthesis of compounds with potential antimalarial activity. These compounds demonstrated significant in vitro activity and were characterized for their ADMET properties. Theoretical calculations and molecular docking studies indicated their potential efficacy against Plasmepsin-1 and Plasmepsin-2, crucial for malaria treatment, and also against main protease (SARS-CoV-2) and Spike Glycoprotein (SARS-CoV-2), suggesting a broad spectrum of activity (Fahim & Ismael, 2021).

Antimicrobial Activity and Quantum Calculations

Another study focused on the synthesis of novel sulphonamide derivatives, examining their reactivity towards nitrogen-based nucleophiles. These synthesized compounds exhibited good antimicrobial activity, with computational calculations providing confirmation for the anticipated compounds. This research highlights the chemical versatility and potential biomedical applications of these derivatives (Fahim & Ismael, 2019).

Identification of Selective Endothelin A Antagonist

Research aimed at optimizing the metabolic stability of sulfonamide derivatives led to the identification of compounds with improved pharmacokinetic properties. This study underscores the compound's role in the development of selective endothelin receptor antagonists, showcasing its relevance in therapeutic applications (Humphreys et al., 2003).

α-Glucosidase and Acetylcholinesterase Inhibitors

A study investigated the enzyme inhibitory potential of sulfonamides with benzodioxane and acetamide moieties. The compounds exhibited substantial inhibitory activity against yeast α-glucosidase and weak against acetylcholinesterase, indicating their potential as therapeutic agents for diseases related to enzyme dysfunction (Abbasi et al., 2019).

Eigenschaften

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S2/c1-12-13(2)23-29-19(12)24-31(26,27)15-9-7-14(8-10-15)21-18(25)11-30-20-22-16-5-3-4-6-17(16)28-20/h3-10,24H,11H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCMVWFEXSEGDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CSC3=NC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

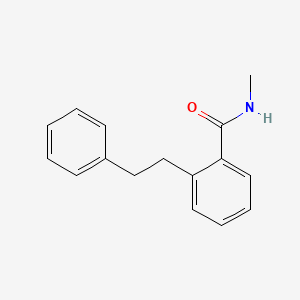

![3-phenyl-N-(3-pyridinylmethyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4624948.png)

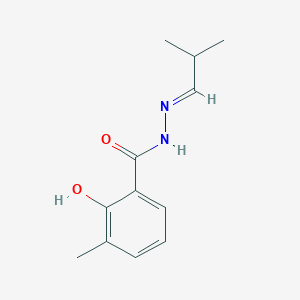

![4-({4-[3-oxo-3-(4-phenyl-1-piperazinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624961.png)

![1'-isobutyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4624970.png)

![isopropyl 2-{[2-cyano-3-(2-methoxy-1-naphthyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624980.png)

![N-allyl-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole-1-carbothioamide](/img/structure/B4624987.png)

![methyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4625011.png)

![2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B4625014.png)

![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B4625021.png)

![ethyl 6-{2-[(4-bromophenyl)amino]-2-oxoethyl}-5-oxo-3-thiomorpholinecarboxylate](/img/structure/B4625034.png)

![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4625036.png)

![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-naphthalenesulfonamide](/img/structure/B4625038.png)